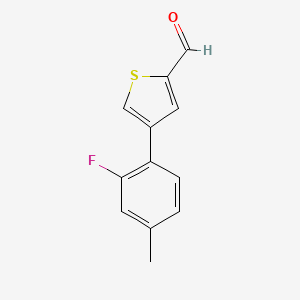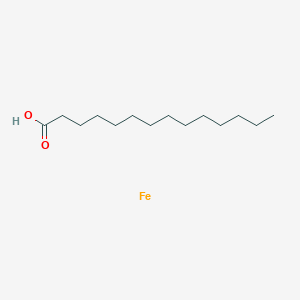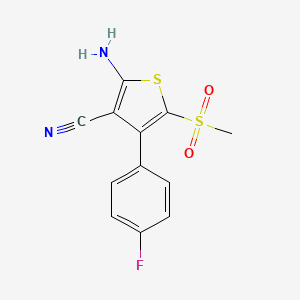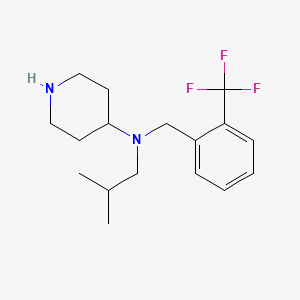
4-Chloro-5-methylthiophene-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-methylthiophene-2-carbohydrazide is a thiophene derivative with the molecular formula C6H7ClN2OS and a molecular weight of 190.65 g/mol . Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methylthiophene-2-carbohydrazide typically involves the reaction of 4-chloro-5-methylthiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is obtained after purification .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve scalable and efficient synthetic routes. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This method can be adapted for the large-scale production of this compound.
化学反应分析
Types of Reactions
4-Chloro-5-methylthiophene-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or halogen groups .
科学研究应用
4-Chloro-5-methylthiophene-2-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
作用机制
The mechanism of action of 4-Chloro-5-methylthiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt cellular processes . In cancer research, the compound has been shown to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4-Chloro-5-methylthiophene-2-carboxylic acid: A precursor in the synthesis of 4-Chloro-5-methylthiophene-2-carbohydrazide.
5-Methylthiophene-2-carbohydrazide: Lacks the chlorine substituent but shares similar chemical properties.
4-Chloro-2-methylthiophene: Similar structure but lacks the carbohydrazide group.
Uniqueness
This compound is unique due to the presence of both the chlorine and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications .
属性
分子式 |
C6H7ClN2OS |
|---|---|
分子量 |
190.65 g/mol |
IUPAC 名称 |
4-chloro-5-methylthiophene-2-carbohydrazide |
InChI |
InChI=1S/C6H7ClN2OS/c1-3-4(7)2-5(11-3)6(10)9-8/h2H,8H2,1H3,(H,9,10) |
InChI 键 |
RYDWIASPQKDNLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(S1)C(=O)NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)
![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)
![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)
![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)
![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)





